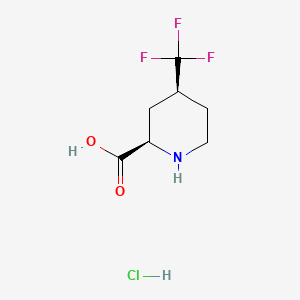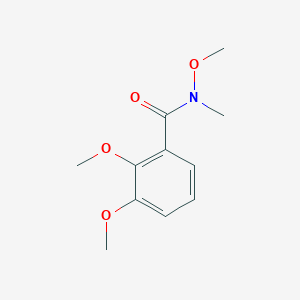![molecular formula C23H27ClN2O4 B13905696 1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate](/img/structure/B13905696.png)
1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine is a complex organic compound that features a combination of piperidine, benzo[d][1,3]dioxole, and pyridine moieties
Méthodes De Préparation
The synthesis of 2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Boc-protected piperidine: This step involves the protection of piperidine with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Synthesis of the benzo[d][1,3]dioxole moiety: This involves the formation of the dioxole ring system, which can be achieved through various cyclization reactions.
Coupling of the piperidine and benzo[d][1,3]dioxole moieties: This step typically involves a nucleophilic substitution reaction to link the two moieties together.
Introduction of the pyridine ring:
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs.
Analyse Des Réactions Chimiques
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine can be compared with other similar compounds, such as:
2-[4-(1-Boc-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-bromopyridine: Similar structure but with a bromine atom instead of chlorine.
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of 2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C23H27ClN2O4 |
|---|---|
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H27ClN2O4/c1-22(2,3)30-21(27)26-12-10-15(11-13-26)17-6-5-7-18-20(17)29-23(4,28-18)19-9-8-16(24)14-25-19/h5-9,14-15H,10-13H2,1-4H3 |
Clé InChI |
XHDWQAPHYPQFQA-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)C(=O)OC(C)(C)C)C4=NC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


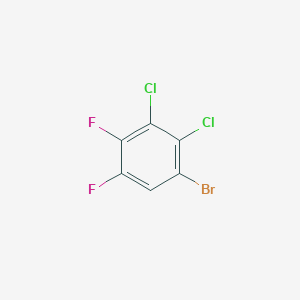
![Tert-butyl (1S,2R,5R)-3-benzyl-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13905625.png)
![3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid](/img/structure/B13905638.png)
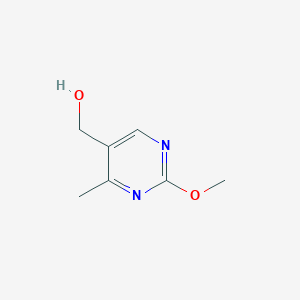
![O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate](/img/structure/B13905650.png)
![1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13905660.png)
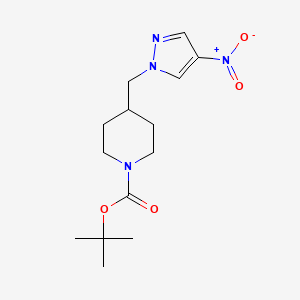
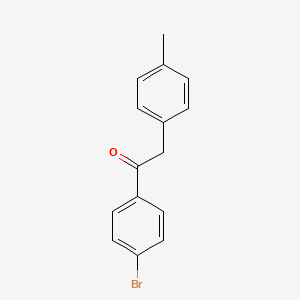
![N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13905679.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one](/img/structure/B13905706.png)
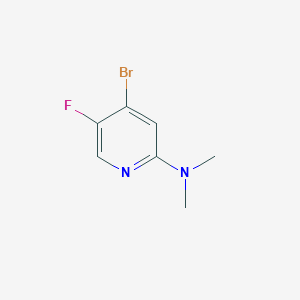
![N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13905726.png)
